4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a 4-chloro group and a piperidine moiety linked to a 5-fluoropyrimidine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting a suitable precursor with a fluoropyrimidine derivative under controlled conditions. This step often involves the use of a base such as potassium carbonate (K₂CO₃) to facilitate the reaction.
Coupling with Benzamide: The piperidine intermediate is then coupled with a benzamide derivative containing a 4-chloro substituent. This coupling reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoropyrimidine sites.
Oxidation and Reduction: The benzamide moiety can undergo oxidation and reduction reactions, leading to the formation of corresponding amides and amines.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced amine derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at a receptor site, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452): An antidiabetic clinical candidate targeting GPR119.
2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine: Used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors.
Uniqueness
4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c18-14-3-1-13(2-4-14)16(24)20-9-12-5-7-23(8-6-12)17-21-10-15(19)11-22-17/h1-4,10-12H,5-9H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDZGZCAJCOTKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)Cl)C3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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